molecular formula C14H13N3O2S2 B5574276 1-(5-methyl-2-furyl)-2-{[4-methyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}ethanone

1-(5-methyl-2-furyl)-2-{[4-methyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}ethanone

Cat. No.: B5574276
M. Wt: 319.4 g/mol
InChI Key: AAHHTLQERBOQHF-UHFFFAOYSA-N
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Description

1-(5-methyl-2-furyl)-2-{[4-methyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}ethanone is a useful research compound. Its molecular formula is C14H13N3O2S2 and its molecular weight is 319.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 319.04491901 g/mol and the complexity rating of the compound is 385. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Structural Analysis

  • Heteroarylphosphorus Compounds

    Studies have explored the chemistry of heteroarylphosphorus compounds, emphasizing the effects of furyl and thienyl substituents. These investigations provide a foundation for understanding the reactivity and potential synthetic routes involving furyl and thienyl groups, which are relevant to the compound (Allen & Hutley, 1978).

  • Antimicrobial Applications

    Research on ester-linked 1,4-disubstituted 1,2,3-triazoles with furyl/thienyl moieties has shown moderate to good antimicrobial activity against various bacteria and fungi. This suggests potential applications of structurally similar compounds in developing new antimicrobial agents (Kaushik et al., 2017).

Materials Science and Corrosion Inhibition

  • Corrosion Inhibition: The synthesis and evaluation of triazole derivatives, including those with methyl and phenyl groups, have been investigated for their potential as corrosion inhibitors for metals in acidic environments. Such studies underscore the importance of triazole compounds in materials science, particularly for protecting metals from corrosion (Jawad et al., 2020).

Pharmacological Research

  • Antimalarial Agents: Novel [5-(4-nitrophenyl)-2-furyl]acrylic acid substituted benzophenones have been developed as leads for anti-malarial agents. The optimization of acyl residues in the benzophenone core structure has shown significant activity against multi-drug resistant strains of Plasmodium falciparum, highlighting the potential of heteroaryl-acrylic acid derivatives in antimalarial drug development (Wiesner et al., 2003).

Properties

IUPAC Name

1-(5-methylfuran-2-yl)-2-[(4-methyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O2S2/c1-9-5-6-11(19-9)10(18)8-21-14-16-15-13(17(14)2)12-4-3-7-20-12/h3-7H,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAHHTLQERBOQHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(=O)CSC2=NN=C(N2C)C3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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